molecular formula C12H11N3O4S2 B2465268 2-({5-[(3-Methoxybenzoyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)acetic acid CAS No. 294848-75-2

2-({5-[(3-Methoxybenzoyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)acetic acid

Cat. No. B2465268
CAS RN: 294848-75-2
M. Wt: 325.36
InChI Key: ILBRHGRGJUIXMH-UHFFFAOYSA-N
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Description

“2-({5-[(3-Methoxybenzoyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)acetic acid” is a chemical compound with the molecular formula C12H11N3O4S2 and a molecular weight of 325.36344 . It is related to a class of compounds that have shown potential in medicinal chemistry research .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a study describes the synthesis of 2-((5-amino-1,3,4-thiadiazol-2-yl)thio)-N-arylacetamide derivatives . The compounds were synthesized efficiently in three steps in high isolated yields from amines, 2-chloroacetyl chloride, hydrazinecarbothioamide, and carbon disulfide .

Scientific Research Applications

Anticancer Properties

  • A study explored the synthesis of a hybrid molecule combining pyrazoline, 1,3,4-thiadiazole, and dichloroacetic acid moieties. This molecule exhibited anticancer activity through in vitro screenings, demonstrating the potential therapeutic applications of such compounds in cancer treatment (Yushyn et al., 2022).

Antimicrobial Properties

  • Formazans derived from a Mannich base of 5-(4-chlorophenyl amino)-2-mercapto-1,3,4-thiadiazole were synthesized, displaying moderate antimicrobial activity against bacterial strains such as Escherichia coli and Salmonella typhi, as well as fungal strains including Aspergillus niger, Penicillium species, and Candida albicans. This highlights the potential of thiadiazole derivatives as antimicrobial agents (Sah et al., 2014).

Photodynamic Therapy for Cancer

  • The synthesis and characterization of a new zinc phthalocyanine derivative with a high singlet oxygen quantum yield were carried out. This compound demonstrated promising potential as a Type II photosensitizer for cancer treatment in photodynamic therapy, showcasing the multifaceted applications of thiadiazole derivatives in medical sciences (Pişkin et al., 2020).

Multitargeted Pharmacological Applications

  • The study focused on the design and synthesis of new 2,5-disubstituted 1,3,4-thiadiazoles, discussed as prospective anticonvulsants and antiproliferative agents. This underlines the potential of these compounds in developing multifaceted pharmacological therapies (Sych et al., 2016).

Synthesis of Triazole Derivatives

  • The research involved the synthesis of 1,2,3-triazole-4-carboxylic acid derivatives using 2-azido-1,3,4-thiadiazoles. These compounds could be used in various pharmacological applications, highlighting the versatility of thiadiazole derivatives in drug design and development (Pokhodylo et al., 2018).

properties

IUPAC Name

2-[[5-[(3-methoxybenzoyl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3O4S2/c1-19-8-4-2-3-7(5-8)10(18)13-11-14-15-12(21-11)20-6-9(16)17/h2-5H,6H2,1H3,(H,16,17)(H,13,14,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILBRHGRGJUIXMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)NC2=NN=C(S2)SCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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